(2-p-Tolylamino-thiazol-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-p-Tolylamino-thiazol-4-yl)-acetic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a p-tolylamino group attached to the thiazole ring, which is further connected to an acetic acid moiety
Scientific Research Applications
Chemistry
In chemistry, (2-p-Tolylamino-thiazol-4-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in biological research. It can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit various pharmacological activities, including antimicrobial and anticancer properties.
Industry
The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-p-Tolylamino-thiazol-4-yl)-acetic acid typically involves the reaction of p-toluidine with thioamide and α-haloacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is subsequently functionalized with the acetic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-p-Tolylamino-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2-p-Tolylamino-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and p-tolylamino group play crucial roles in these interactions, contributing to the compound’s bioactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide
- N-(Pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, (2-p-Tolylamino-thiazol-4-yl)-acetic acid stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDQBDGCWWPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.